molecular formula C8H15BrO B13086598 1-(Bromomethyl)-4-methylcyclohexan-1-ol

1-(Bromomethyl)-4-methylcyclohexan-1-ol

Cat. No.: B13086598
M. Wt: 207.11 g/mol
InChI Key: MEKFEQLQAQINGR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methylcyclohexan-1-ol is an organic compound with the molecular formula C8H15BrO It is a brominated derivative of cyclohexanol, characterized by the presence of a bromomethyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methylcyclohexan-1-ol can be synthesized through the bromination of 4-methylcyclohexanol. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form 4-methylcyclohexan-1-ol.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield 4-methylcyclohexan-1-ol.

Common Reagents and Conditions:

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: 4-Methylcyclohexan-1-ol.

    Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanoic acid.

    Reduction: 4-Methylcyclohexan-1-ol.

Scientific Research Applications

1-(Bromomethyl)-4-methylcyclohexan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methylcyclohexan-1-ol involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but with a benzene ring instead of a cyclohexane ring.

    Bromocyclohexane: Lacks the hydroxyl group present in 1-(Bromomethyl)-4-methylcyclohexan-1-ol.

    4-Methylcyclohexanol: Similar structure but without the bromomethyl group.

Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-(bromomethyl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C8H15BrO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-6H2,1H3

InChI Key

MEKFEQLQAQINGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)O

Origin of Product

United States

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